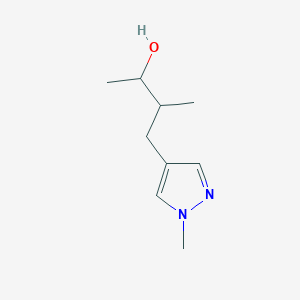

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

説明

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is a secondary alcohol featuring a pyrazole moiety substituted at the 4-position of the butan-2-ol backbone.

The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions, as exemplified in the work of Tantawy et al. (1995), who synthesized pyrazole derivatives with substituted phenylazo groups for antibacterial testing . The pyrazole ring’s electron-rich nature and hydrogen-bonding capacity make it a versatile scaffold for bioactivity optimization.

特性

分子式 |

C9H16N2O |

|---|---|

分子量 |

168.24 g/mol |

IUPAC名 |

3-methyl-4-(1-methylpyrazol-4-yl)butan-2-ol |

InChI |

InChI=1S/C9H16N2O/c1-7(8(2)12)4-9-5-10-11(3)6-9/h5-8,12H,4H2,1-3H3 |

InChIキー |

SYEZQKXZOHTSDY-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=CN(N=C1)C)C(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves multi-step reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of sodium acetate as a catalyst at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.

化学反応の分析

Types of Reactions

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Pyrazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

作用機序

The mechanism of action of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

類似化合物との比較

Structural Analog: Bitertanol

Key Data:

Analysis:

- Structural Differences: Bitertanol incorporates a triazole ring and a biphenyl ether group, enhancing its hydrophobicity and binding affinity to fungal cytochrome P450 enzymes.

- Bioactivity: Bitertanol’s triazole moiety is critical for fungicidal action, inhibiting ergosterol biosynthesis. Pyrazole derivatives, such as those in Tantawy et al. (1995), exhibit antibacterial properties, suggesting that the target compound’s pyrazole group could favor antibacterial over antifungal effects .

Pyrazole-Based Analogs from Tantawy et al. (1995)

Key Compounds:

3-Methyl-4-(substituted phenylazo)isoxazol-5-ones

3-Methyl-4-(substituted phenylazo)pyrazole-5-ones

Findings:

- These analogs demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The phenylazo group at the 4-position enhanced π-π stacking with bacterial enzyme active sites, a feature absent in the target compound.

生物活性

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is a synthetic organic compound with the molecular formula C₉H₁₆N₂O. This compound belongs to a class of heterocycles and has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, including its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The structure of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol features a butan-2-ol backbone substituted with a pyrazole ring. The presence of the pyrazole moiety is significant as it often correlates with various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds related to the pyrazole structure exhibit notable anticancer properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines. The specific anticancer activity of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is still under investigation, but its structural analogs have demonstrated efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

One area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit enzymes such as alpha-amylase and other metabolic enzymes. For example, studies have reported that related pyrazole derivatives exhibit significant alpha-amylase inhibition, which is crucial for managing diabetes by regulating carbohydrate metabolism .

Case Studies and Research Findings

The mechanisms through which 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol exerts its biological effects likely involve:

- Enzyme Inhibition : Compounds with similar structures often inhibit key metabolic enzymes, impacting cellular energy metabolism.

- Apoptosis Induction : Many pyrazole derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Pyrazole compounds may also exhibit antioxidant properties that protect cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。